N-(3-phenylpropyl)cyclobutanecarboxamide
Description
N-(3-phenylpropyl)cyclobutanecarboxamide is a cyclobutane-derived carboxamide featuring a 3-phenylpropyl substituent.
Properties
IUPAC Name |
N-(3-phenylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-9-4-10-13)15-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVIEYRKNDOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
N-(3-phenylpropyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Cycloalkane Carboxamide Cores
(a) Cyclopropane Carboxamides
- Example : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ().
- Key Differences :
- Ring Strain : Cyclopropane (higher strain) vs. cyclobutane (moderate strain). This impacts metabolic stability; cyclopropanes are often more reactive.
- Substituents: Cyprofuram includes a chlorophenyl group and a tetrahydrofuran moiety, enhancing pesticidal activity.
(b) Cyclobutane Carboxamides with Varied Side Chains
- Example : N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide ().
- Key Differences :
- Polarity : The hydroxy and thiophene groups in this analogue increase polarity and hydrogen-bonding capacity compared to the purely lipophilic 3-phenylpropyl chain in the target compound.
- Solubility: The target compound likely exhibits lower aqueous solubility due to its non-polar side chain.
- Example: N-(3-aminopropyl)-N-methylcyclobutanecarboxamide (). Key Differences:
- Basic Nitrogen: The aminopropyl group introduces a protonatable site, enhancing solubility in acidic environments.
- Bioavailability: The amino group may improve membrane permeability for the analogue, whereas the phenylpropyl group in the target could favor lipid bilayer interactions.
Aromatic and Heterocyclic Derivatives
(a) Fluorinated/Chlorinated Benzamides
- Examples : N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester ().
- Key Differences :
- Halogen Effects : Chlorine/fluorine substituents increase electronegativity and binding affinity to hydrophobic pockets in enzymes. The target compound’s lack of halogens may reduce such interactions.
(b) Pyrrolidine-Containing Carboxamides
- Example : N-(pyrrolidin-3-yl)cyclobutanecarboxamide ().
- Key Differences :
- Hydrogen Bonding : The pyrrolidine ring provides a secondary amine for hydrogen bonding, enhancing interactions with biological targets like GPCRs or proteases. The target’s phenylpropyl group relies on van der Waals forces.
Physicochemical and Pharmacokinetic Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
